molecular formula C20H23NO3S B2871650 2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1705853-36-6

2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2871650
CAS No.: 1705853-36-6
M. Wt: 357.47
InChI Key: RFMCALBRSMMVNV-UHFFFAOYSA-N
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Description

2-Methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 1705853-36-6) is a chemical compound with the molecular formula C20H23NO3S and a molecular weight of 357.47 g/mol . This benzamide derivative features a tetrahydro-2H-pyran (thiopyran) ring system substituted at the 4-position with a phenylthio group and a methylbenzamide side chain. The structural motif of an N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is recognized in medicinal chemistry research, particularly in the development of compounds targeting the central nervous system (CNS). For instance, patented research on vortioxetine prodrugs, a known antidepressant, explores similar molecular frameworks, suggesting the value of this core structure in the design of psychoactive agents . Furthermore, related compounds containing the tetrahydro-2H-pyran scaffold and benzamide linkage have been investigated as selective apoptosis-inducing agents for the treatment of cancer, highlighting the potential of this structural class in oncology research . The specific 2-methoxy substitution on the benzamide ring may influence the compound's binding affinity and metabolic profile, making it a valuable intermediate or candidate for hit-to-lead optimization in drug discovery. As a research chemical, it serves as a key synthetic intermediate for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-23-18-10-6-5-9-17(18)19(22)21-15-20(11-13-24-14-12-20)25-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMCALBRSMMVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The phenylthio group can interact with proteins or enzymes, potentially inhibiting their activity. The benzamide core may also interact with various receptors or enzymes, modulating their function .

Comparison with Similar Compounds

ABT-199 (Venetoclax)

Structure :

  • Benzamide core with a sulfonyl group and a pyrrolo[2,3-b]pyridinyloxy substituent.
  • THP-4-ylmethylamino group linked to a nitrobenzene sulfonamide.

Comparison :

  • Similarity : Both compounds utilize a THP ring and benzamide backbone.
  • Difference : ABT-199 incorporates a sulfonamide and pyrrolopyridine moiety, enhancing BCL-2 inhibition. The phenylthio group in the target compound may modulate redox interactions or steric bulk.
  • Activity : ABT-199 is a clinically validated BCL-2 inhibitor for hematologic cancers, whereas the target compound’s phenylthio group may confer distinct target selectivity (e.g., kinase or protease inhibition) .

Table 1: Key Properties

Property Target Compound ABT-199 (Venetoclax)
Molecular Formula C₂₁H₂₃NO₃S C₄₅H₅₀ClN₇O₇S
Molecular Weight 369.48 g/mol 868.91 g/mol
Key Substituents Phenylthio, 2-methoxy Pyrrolopyridine, sulfonyl
Therapeutic Target Undisclosed (potential kinase) BCL-2 protein

3,4-Difluoro-N-{[4-(2-Thienyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide

Structure :

  • Benzamide with 3,4-difluoro substituents.
  • THP-4-ylmethyl group substituted with 2-thienyl.

Comparison :

  • Similarity : Both share a THP-methyl-benzamide scaffold.
  • Difference: Fluorine atoms at 3,4-positions enhance electronegativity and metabolic stability compared to the methoxy group. The 2-thienyl group (vs.

Activity : Fluorinated analogs often exhibit improved bioavailability and target affinity in CNS or antimicrobial applications, contrasting with the target compound’s sulfur-based substituent.

4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-yl)Benzamide

Structure :

  • Benzamide linked to a thienopyrimidine core.
  • Trifluoromethylphenoxy substituent.

Comparison :

  • The trifluoromethyl group enhances hydrophobicity and resistance to oxidative metabolism.
  • Activity: Thienopyrimidine derivatives are prevalent in antimicrobial and kinase inhibitor research, suggesting divergent applications from the target compound’s design .

N-[[4-(4-Phenylpiperazin-1-yl)Oxan-4-yl]Methyl]-2-(Phenylsulfanyl)Pyridine-3-Carboxamide

Structure :

  • Pyridinecarboxamide with a phenylsulfanyl group.
  • THP-4-ylmethyl substituted with 4-phenylpiperazine.

Comparison :

  • Similarity : Both contain a sulfur-linked aromatic group (phenylthio vs. phenylsulfanyl).
  • Activity : Piperazine derivatives are common in CNS drug design, contrasting with the target compound’s simpler substituent profile .

2-Methoxy-N-(4-{5-Methyl-4-[(1H-Pyrazol-1-yl)Methyl]-1,3-Oxazol-2-yl}Phenyl)Benzamide

Structure :

  • Benzamide linked to an oxazole-phenyl scaffold.
  • Pyrazole and methyl groups enhance heterocyclic diversity.

Comparison :

  • Activity : Such structures are explored in inflammatory or oncological targets (e.g., COX-2, EGFR), highlighting structural versatility in benzamide derivatives .

Table 2: Structural and Functional Overview

Compound Core Structure Key Substituents Potential Targets References
Target Compound Benzamide-THP 2-Methoxy, phenylthio Kinases, proteases -
ABT-199 (Venetoclax) Benzamide-sulfonamide Pyrrolopyridine, THP BCL-2 [1, 9]
3,4-Difluoro analog Benzamide-THP 3,4-Difluoro, 2-thienyl CNS/antimicrobial [5]
Thienopyrimidine Benzamide-thienopyrimidine Trifluoromethylphenoxy Kinases, antimicrobial [2]
Piperazine-THP Pyridinecarboxamide-THP Phenylpiperazine GPCRs, neurotransmitters [11]

Biological Activity

2-Methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1797577-79-7
Molecular FormulaC19H23NO4S2
Molecular Weight393.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydropyran moiety and subsequent functionalization. The general synthetic pathway includes:

  • Formation of Tetrahydropyran : Starting from a suitable precursor, tetrahydropyran is synthesized using acid-catalyzed cyclization.
  • Substitution Reactions : The phenylthio group is introduced via nucleophilic substitution.
  • Final Coupling : The benzamide moiety is added through an amide coupling reaction.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

  • Mechanism of Action : The compound's mechanism involves the inhibition of specific signaling pathways associated with tumor growth. Notably, it has been shown to inhibit the ALK5 receptor, which plays a critical role in tumor progression and fibrosis .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound has an IC50 value indicating effective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer). For example:

Cell LineIC50 (µM)
MDA-MB-23127.6
A549 (Lung Cancer)30.5

These findings suggest a selective cytotoxic effect, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). This activity suggests potential applications in neurodegenerative diseases where AChE inhibition is beneficial.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their analogs:

  • Study on Thieno[2,3-d]pyrimidine Derivatives : Similar compounds were synthesized and evaluated for their cytotoxic effects on cancer cells, showing promising results with IC50 values ranging from 43% to 87% inhibition against various cell lines .
  • In Vivo Studies : Animal model studies demonstrated that compounds similar to this compound significantly inhibited tumor growth without notable toxicity .

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